3-(4-Methylphenyl)quinoxalin-2-ol
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Overview
Description
3-(4-Methylphenyl)quinoxalin-2-ol is a chemical compound belonging to the quinoxaline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)quinoxalin-2-ol typically involves the reaction of 2-hydroxyquinoxaline-3-hydrazide with substituted 1,3-diphenyl prop-2-en-1-ones in absolute ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product. The structures of the synthesized compounds are confirmed using spectral data such as IR, 1H NMR, 13C NMR, and mass spectrometry .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and solvents to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)quinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the quinoxaline ring .
Scientific Research Applications
3-(4-Methylphenyl)quinoxalin-2-ol has several scientific research applications, including:
Medicinal Chemistry: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting materials.
Biological Research: The compound is studied for its potential cytotoxic activities against tumor cell lines, making it a candidate for anticancer research.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)quinoxalin-2-ol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell death . In anticancer research, the compound may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline family, known for its broad range of biological activities.
2-Hydroxyquinoxaline: A derivative with similar structural features but different functional groups.
3-Phenylquinoxalin-2-ol: Another derivative with a phenyl group instead of a methylphenyl group.
Uniqueness
3-(4-Methylphenyl)quinoxalin-2-ol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Properties
IUPAC Name |
3-(4-methylphenyl)-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-15(18)17-13-5-3-2-4-12(13)16-14/h2-9H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQBUXHDDXOCOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24798274 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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